1-Chloro-1-methylsilolane
Overview
Description
1-Chloro-1-methylsilolane is an organosilicon compound with the chemical formula C5H11ClSi. It is a colorless liquid with a pungent odor and is used in various chemical processes . This compound is part of the silolane family, which are cyclic silicon-containing compounds.
Preparation Methods
1-Chloro-1-methylsilolane can be synthesized through several methods. One common synthetic route involves the reaction of methylsilane with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently. Industrial production methods often involve the use of specialized reactors to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
1-Chloro-1-methylsilolane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to replace the chlorine atom with other functional groups.
Reduction Reactions: The compound can be reduced to form silane derivatives using reducing agents like lithium aluminium hydride.
Oxidation Reactions: It can be oxidized to form siloxane compounds, which are useful in the production of silicone polymers.
Common reagents used in these reactions include lithium aluminium hydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-methylsilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-methylsilolane involves its ability to form stable silicon-carbon bonds. This property allows it to interact with various molecular targets, including organic molecules and biomolecules. The pathways involved in its reactions often include nucleophilic substitution and reduction mechanisms, which enable the formation of diverse silicon-containing compounds .
Comparison with Similar Compounds
1-Chloro-1-methylsilolane can be compared with other chlorosilanes, such as:
- Chlorosilane (H3SiCl)
- Dichlorosilane (H2SiCl2)
- Trichlorosilane (HSiCl3)
- Methyltrichlorosilane (CH3SiCl3)
- Dimethyldichlorosilane ((CH3)2SiCl2)
- Trimethylsilyl chloride ((CH3)3SiCl)
What sets this compound apart is its cyclic structure, which imparts unique chemical properties and reactivity compared to its linear counterparts .
Properties
IUPAC Name |
1-chloro-1-methylsilolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClSi/c1-7(6)4-2-3-5-7/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLZWLZASPAUII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCC1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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